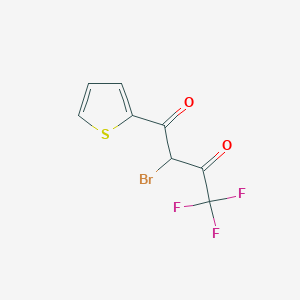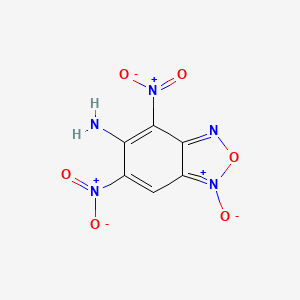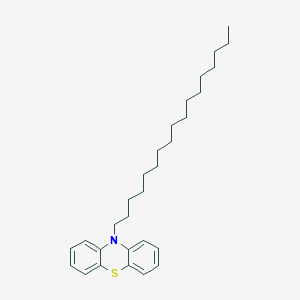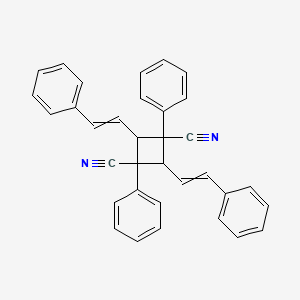
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile is a complex organic compound characterized by its cyclobutane ring structure with phenyl and phenylethenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the dimerization of substituted phenylethenyl compounds under specific conditions such as photoirradiation. The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are employed to scale up the production while maintaining the desired chemical properties.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylisobenzofuran: Known for its fluorescence properties and use as a probe for detecting reactive oxygen species.
Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate: Synthesized through dimerization and studied for its molecular and crystal structures.
Uniqueness
1,3-Diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile stands out due to its unique combination of phenyl and phenylethenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
188916-10-1 |
|---|---|
Molekularformel |
C34H26N2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1,3-diphenyl-2,4-bis(2-phenylethenyl)cyclobutane-1,3-dicarbonitrile |
InChI |
InChI=1S/C34H26N2/c35-25-33(29-17-9-3-10-18-29)31(23-21-27-13-5-1-6-14-27)34(26-36,30-19-11-4-12-20-30)32(33)24-22-28-15-7-2-8-16-28/h1-24,31-32H |
InChI-Schlüssel |
FIJUTARNVOXKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2C(C(C2(C#N)C3=CC=CC=C3)C=CC4=CC=CC=C4)(C#N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
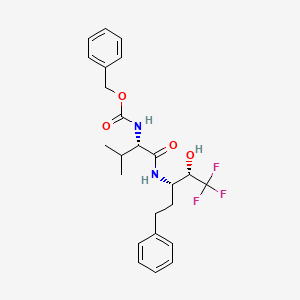
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

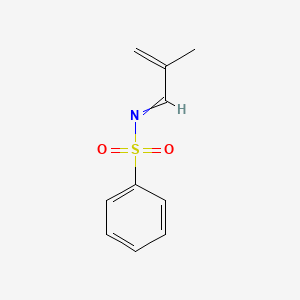
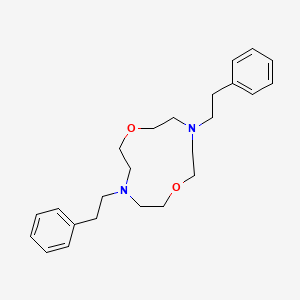

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
